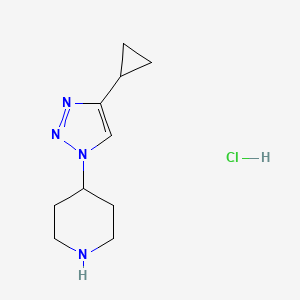
2-(2-Hydroxyethyl)isonicotinonitrile
説明
2-(2-Hydroxyethyl)isonicotinonitrile is an organic compound that belongs to the family of isonicotinonitrile compounds. It has a molecular formula of C8H8N2O and a molecular weight of 148.16 g/mol .
Synthesis Analysis
The synthesis of 2-(2-Hydroxyethyl)isonicotinonitrile involves a reaction with hydrogen chloride, ammonium hydroxide, in tetrahydrofuran, and methylmagnesium bromide . The resulting tan slurry is refluxed for 1.5 hours, cooled, and poured into ice water containing 55 ml of 3N HCl . The contents are basified with 23 ml of 29% ammonium hydroxide and extracted 5 times with chloroform . The combined organic extracts are dried over Na2SO4 and concentrated at reduced pressure .Physical And Chemical Properties Analysis
2-(2-Hydroxyethyl)isonicotinonitrile has a density of 1.2±0.1 g/cm3 and a boiling point of 285.9±25.0 °C at 760 mmHg . The melting point is not available .科学的研究の応用
Drug Delivery Systems
2-(2-Hydroxyethyl)isonicotinonitrile has been utilized in the synthesis of hydrogels for controlled drug release . These hydrogels, based on poly(2-hydroxyethyl methacrylate) (HEMA), can be modified to release drugs under specific conditions such as UV irradiation . The incorporation of different photo-initiators can influence the drug release behavior, making it a versatile component for creating responsive drug delivery systems.
Alzheimer’s Disease Treatment
The compound plays a role in the development of treatments for Alzheimer’s disease . Hydrogels containing 2-(2-Hydroxyethyl)isonicotinonitrile have been studied for their potential in releasing Alzheimer’s medication, such as donepezil hydrochloride, in a controlled manner . This could lead to more effective management of the disease’s cognitive symptoms.
Photodynamic Therapy
In the field of photodynamic therapy (PDT) , which is used to treat various medical conditions including cancer, 2-(2-Hydroxyethyl)isonicotinonitrile is involved in the synthesis of metallophthalocyanine complexes . These complexes are known for their ability to generate reactive oxygen species when exposed to light, which can destroy targeted cells.
Cell Scaffolding
The compound is also significant in the creation of cell scaffolds . Cryogels made from HEMA, which can include 2-(2-Hydroxyethyl)isonicotinonitrile, exhibit a macroporous structure suitable for cell culturing . These scaffolds can support tissue regeneration and are beneficial in biomedical applications.
Biocompatible Biomaterials
Research has shown that hydrogels infused with 2-(2-Hydroxyethyl)isonicotinonitrile can be used as biocompatible materials for medical applications . These hydrogels, combined with substances like graphene oxide, show promise in drug delivery and as scaffolding materials due to their good swelling capacity and mechanical properties.
Genetic Engineering
The compound contributes to the delivery of genetically engineered pharmaceuticals . Hydrogels containing 2-(2-Hydroxyethyl)isonicotinonitrile can improve the therapeutic efficacy of proteins and peptides, which are often used in genetic treatments .
Safety and Hazards
2-(2-Hydroxyethyl)isonicotinonitrile is classified as Acute toxicity, oral (Category 4), H302, and Skin corrosion/irritation (Category 2) . It is also classified as Danger Class: 6.1 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, P501 .
特性
IUPAC Name |
2-(2-hydroxyethyl)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-6-7-1-3-10-8(5-7)2-4-11/h1,3,5,11H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSOONUOXAFJLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyethyl)isonicotinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1489250.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1489252.png)

![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1489254.png)

![6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1489258.png)






![6-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1489268.png)